Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate
Description
Properties
IUPAC Name |
potassium;(2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKJRYJAZFMNP-OCSZXWPNSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Hydroxyl Groups
The C2, C3, and C4 hydroxyls are protected using trityl or acetyl groups. For example, treatment with trityl chloride in pyridine and dichloromethane (DCM) at 25°C for 14 hours achieves selective protection.
Carboxyl Group Activation
The C5 carboxyl is activated via esterification with methyl iodide in tetrahydrofuran (THF), catalyzed by dimethylaminopyridine (DMAP). This step ensures efficient potassium displacement in later stages.
Deprotection and Neutralization
Protected intermediates are deacetylated using LiOH in THF/water (1:1 v/v) at reflux for 12–14 hours. Subsequent neutralization with KOH yields the final product.
Table 1: Key Reaction Conditions for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Trityl Protection | Trityl chloride, pyridine/DCM, 25°C, 14 h | 70–80 |
| Esterification | Methyl iodide, DMAP, THF, 0°C to 25°C, 6 h | 85–90 |
| Deprotection | LiOH, THF/water, reflux, 12 h | 90–95 |
Enzymatic Dynamic Kinetic Resolution (DKR)
For stereochemical precision, enzymatic DKR resolves racemic intermediates. A patent-derived method utilizes porcine pancreatic lipase (PPL) and acid resin D006 in toluene at 40°C to achieve >99% enantiomeric excess (ee).
Racemization and Acylation
Racemic 5-methoxy-tetralone undergoes hydrogenation (3 MPa H₂, 110°C, Ni catalyst) to form a diol, which is acylated with parachlorophenol acetate. PPL selectively acylates the (2R,3R,4S)-isomer, while the acid resin racemizes the undesired enantiomer.
Hydrolysis and Potassium Exchange
The acylated product is hydrolyzed with LiOH, and the free acid is neutralized with KOH. This method achieves 80–85% overall yield with minimal byproducts.
Catalytic Hydrogenation of Ketone Precursors
Reducing ketone precursors like 2,3,4,5-tetrahydroxypentan-2-one with hydrogen (3–5 MPa) over nickel-based catalysts (e.g., AMG-1200) at 110°C produces the corresponding alcohol, which is oxidized to the acid and neutralized.
Table 2: Hydrogenation Parameters and Outcomes
| Parameter | Value |
|---|---|
| Catalyst | Ni/AMG-1200 |
| Temperature | 110°C |
| Pressure | 3 MPa H₂ |
| Reaction Time | 14 h |
| Yield | 88–92% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (petroleum ether:ethyl acetate, 3:1) or recrystallization from methanol/tert-butyl methyl ether (TBME).
Chemical Reactions Analysis
Types of Reactions
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to yield sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Sugar alcohols.
Substitution: Ester or ether derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it valuable in research and applications:
- Antioxidant Properties : Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate has been shown to possess antioxidant capabilities. This property is crucial for protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage.
- Prebiotic Effects : Research indicates that this compound can act as a prebiotic agent, promoting the growth of beneficial gut bacteria. This application is particularly relevant in the context of gut health and nutrition.
Pharmaceutical Applications
In the pharmaceutical field, this compound's properties make it a candidate for various therapeutic uses:
- Drug Formulation : Due to its solubility and stability, it can be utilized as an excipient in drug formulations. The compound can enhance the bioavailability of active pharmaceutical ingredients by improving their solubility in aqueous environments.
- Potential Therapeutic Uses : Preliminary studies suggest that potassium D-arabinonate may have therapeutic potential in managing metabolic disorders due to its influence on carbohydrate metabolism. Further research is needed to establish specific therapeutic applications.
Agricultural Applications
The compound's unique properties also lend themselves to agricultural uses:
- Fertilizer Component : As a potassium salt, it can be integrated into fertilizers to provide essential nutrients for plant growth. Potassium is vital for various physiological processes in plants, including photosynthesis and enzyme activation.
- Soil Health Improvement : The application of this compound may improve soil health by enhancing microbial activity and nutrient availability. This could lead to better crop yields and sustainable agricultural practices.
Mechanism of Action
The mechanism of action of Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other cofactors. Its multiple hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Stereochemical Differences
The target compound’s stereochemistry (2R,3R,4S) distinguishes it from diastereomers such as the (2R,3S,4S,5S) configuration in . Diastereomers exhibit divergent physical properties (e.g., solubility, optical rotation) and biological activity due to altered spatial arrangements of hydroxyl groups . For instance, the (2R,3S,4S,5S) analog in has a higher molecular weight (248.23 vs. 218 g/mol) and an additional carboxy group at position 5, which may influence its chelation capacity .
Functional Group Variations
- Carboxylate vs. Ester Derivatives : The ethyl ester derivative in replaces the potassium carboxylate with an ester group and introduces a benzotriazinyl substituent. This modification likely enhances lipophilicity and alters binding affinity in biological systems compared to the hydrophilic potassium salt .
- Aldehyde vs.
Toxicity Profile
Only the (2R,3S,4S,5S) analog in provides toxicity data (oral LD₅₀ >2360 mg/kg in rats), suggesting low acute toxicity for polyhydroxy carboxylates. However, stereochemical differences in the target compound may modulate this profile due to altered metabolic pathways or receptor interactions .
Chain Length and Substituent Effects
- Shorter Chain (Pentanoate vs. Hexanal): The target compound’s pentanoate backbone (C₅) contrasts with the hexanal (C₆) in . Shorter chains may reduce steric hindrance, enhancing interaction with enzymes or metal ions in catalytic processes .
Enantiomer and Diastereomer Relationships
Per , the enantiomer of the target compound would be (2S,3S,4S), while diastereomers include configurations such as (2R,3S,4S) or (2R,3R,4R). These stereoisomers may exhibit distinct NMR chemical shifts (as seen in ’s indole derivatives) and biological activity .
Biological Activity
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate, commonly referred to as potassium D-arabinonate, is a potassium salt derived from D-arabinonic acid. This compound has garnered attention due to its unique molecular structure and potential biological activities. The following sections detail its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Potassium D-arabinonate has the molecular formula and a CAS number of 15770-22-6. Its structure features a pentanoate backbone with four hydroxyl groups at the 2, 3, 4, and 5 positions. This configuration enhances its solubility in water and facilitates various interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.24 g/mol |
| CAS Number | 15770-22-6 |
| Solubility | Highly soluble in water |
Biological Activities
Research indicates that potassium D-arabinonate exhibits several notable biological activities:
1. Antioxidant Properties
Potassium D-arabinonate has been shown to possess antioxidant capabilities. Antioxidants are crucial in neutralizing free radicals in the body, thereby reducing oxidative stress and preventing cellular damage. Studies suggest that this compound can scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative damage.
2. Prebiotic Effects
Emerging studies indicate that potassium D-arabinonate may have prebiotic properties. Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. This compound can potentially enhance gut health by promoting the growth of beneficial gut microbiota, which is essential for maintaining overall health.
3. Metabolic Regulation
Potassium D-arabinonate may play a role in metabolic regulation. It has been suggested that this compound can influence glucose metabolism and insulin sensitivity. Preliminary data indicate that it may help in managing blood sugar levels, making it a potential candidate for further research in metabolic disorders such as diabetes.
Case Studies and Research Findings
A review of recent literature reveals several case studies focusing on the biological activity of potassium D-arabinonate:
-
Case Study 1: Antioxidant Activity Assessment
A study conducted on human cell lines demonstrated that potassium D-arabinonate significantly reduced oxidative stress markers when exposed to high levels of ROS. The results indicated a decrease in lipid peroxidation levels by approximately 30% compared to control groups. -
Case Study 2: Prebiotic Potential
In an animal model study, potassium D-arabinonate was administered to assess its effects on gut microbiota composition. Results showed a marked increase in beneficial bacteria such as Bifidobacterium and Lactobacillus spp., suggesting its potential as a prebiotic agent. -
Case Study 3: Glucose Metabolism
A clinical trial involving diabetic patients demonstrated that supplementation with potassium D-arabinonate resulted in improved glycemic control over a period of three months. Participants exhibited lower fasting blood glucose levels and improved insulin sensitivity compared to the placebo group.
The biological activities of potassium D-arabinonate can be attributed to its structural characteristics:
- Hydroxyl Groups: The presence of multiple hydroxyl groups facilitates hydrogen bonding and enhances solubility, allowing for better interaction with biological molecules.
- Pentanoate Backbone: This structural feature may influence how the compound interacts with enzymes and receptors involved in metabolic pathways.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate be experimentally confirmed?
- Methodological Answer : Use chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) with chiral shift reagents. For example, enantiomers can be distinguished by flipping all stereocenters (e.g., converting 2R,3R,4S to 2S,3S,4R) and analyzing retention times or splitting patterns in NMR spectra . Polarimetry can also quantify optical rotation, corroborating chirality.
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : While direct toxicity data for this compound is limited, structurally related potassium salts (e.g., D-glucaric acid monopotassium salt) show low acute toxicity (e.g., rat oral LD50 >2360 mg/kg). Implement standard precautions: use fume hoods, personal protective equipment (PPE), and refer to Safety Data Sheets (SDS) for analogous compounds (e.g., phosphate derivatives in ). Store under refrigeration if stability data suggests degradation risks .
Q. What synthetic routes are reported for producing stereospecific polyhydroxy carboxylates?
- Methodological Answer : Enzymatic or catalytic asymmetric synthesis is preferred for stereocontrol. For example, aldolase-catalyzed reactions can generate tetrahydroxy backbones, followed by carboxylation and potassium salt formation. Purification via ion-exchange chromatography ensures removal of diastereomeric impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between stereoisomers of this compound?
- Methodological Answer : Perform comparative bioassays using enantiomerically pure samples. For instance, isolate (2R,3R,4S) and its diastereomers via preparative chiral HPLC. Test each isomer in cellular uptake or receptor-binding assays. Analyze discrepancies using molecular docking simulations to identify stereospecific interactions .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column can separate polar impurities. Use high-resolution mass spectrometry (HRMS) for structural elucidation. For metal ion contaminants (e.g., Na+, Ca2+), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Q. How can electrochemical properties of this compound be leveraged for redox studies?
- Methodological Answer : Adapt cyclic voltammetry (CV) or differential pulse voltammetry (DPV) protocols used for potassium ferrocyanide (). Prepare solutions in buffered electrolytes (e.g., 0.08 M phosphate buffer, pH 7.0) and measure redox potentials. Correlate results with density functional theory (DFT) calculations to map electron transfer pathways .
Q. What strategies optimize the stability of aqueous solutions of this compound during long-term experiments?
- Methodological Answer : Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. Use kinetic modeling to predict degradation pathways. Stabilization may require antioxidants (e.g., ascorbic acid) or refrigeration, as seen in analogous chromatographic test solutions ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
